Cyclohexanone phenylhydrazone
Overview
Description
Synthesis Analysis
The synthesis of cyclohexanone phenylhydrazone derivatives can be achieved through the oxidative cyclization of δ-bicyclanone bis(phenylhydrazones) using oxygen or ferric chloride. This process leads to the formation of substituted octahydrocinnoline-3-spiro-1′-cyclohexan-2′-one phenylhydrazones, with their structures confirmed by various spectroscopic methods (Moskovkina & Tilichenko, 1983).
Molecular Structure Analysis
The molecular structure of cyclohexanone phenylhydrazone derivatives can be characterized using techniques such as NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography. These analytical methods help in confirming the chemical structure and understanding the molecular geometry, which plays a crucial role in determining the reactivity and properties of the compound (Barakat et al., 2015).
Chemical Reactions and Properties
Cyclohexanone phenylhydrazone participates in a variety of chemical reactions, including oxidative dehydrogenative aromatization in a transition metal-free environment. This reaction pathway highlights the compound's utility in constructing functionalized arenes and benzoheteroarenes from simple and widely available raw materials like cyclohexanone, derived from lignin biomass (Deng, Huang, & Deng, 2021).
Scientific Research Applications
Alaghaz and Gumaa (2006) investigated the reaction of cyclohexanone phenylhydrazone with (het)aryldihalogenophosphines, leading to the synthesis of diazaphospholines derivatives in high yields. These compounds were characterized using various spectroscopic techniques (Alaghaz & Gumaa, 2006).
Chaikovskaya et al. (2005) conducted a similar study where cyclohexanone phenylhydrazone reacted with different dihalogenophosphines to produce 1,2,3-diazaphospholines. These were further derivatized to explore their potential applications (Chaikovskaya et al., 2005).
Farzaneh, Soleimannejad, and Ghandi (1997) studied the effect of transition metal ions exchanged with zeolites on cyclohexanone phenylhydrazones. This research found that these compounds undergo catalytic transformations resulting in various products (Farzaneh, Soleimannejad, & Ghandi, 1997).
Yu and Huang (1997) explored the regioselective synthesis of 5-trifluoromethyl pyrazoles using the phenylhydrazone of cyclohexanone. This synthesis demonstrated the potential of cyclohexanone phenylhydrazone in producing specialized organic compounds (Yu & Huang, 1997).
Wang et al. (2011) reported the use of cyclohexanone in the context of catalysis for selective hydrogenation processes. While this study focuses on cyclohexanone itself, it highlights the broader relevance of cyclohexanone derivatives in chemical manufacturing (Wang et al., 2011).
De Paoli et al. (2013) identified cyclohexanone phenylhydrazone as part of their analysis of psychoactive substances, demonstrating its potential relevance in forensic science (De Paoli et al., 2013).
Balaydın, Şentürk, and Menzek (2012) synthesized cyclohexanonyl bromophenol derivatives and investigated their inhibition properties on human carbonic anhydrase isozymes. This research suggests potential medicinal applications of cyclohexanone derivatives (Balaydın, Şentürk, & Menzek, 2012).
Safety And Hazards
Exposure to Cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone .
properties
IUPAC Name |
N-(cyclohexylideneamino)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPSOUIPIOTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241550 | |
Record name | Cyclohexanone phenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone phenylhydrazone | |
CAS RN |
946-82-7 | |
Record name | Cyclohexanone phenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone phenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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